molecular formula C7H7N3O4 B1312698 2-Hydroxy-3-nitrobenzenecarbohydrazide CAS No. 945-22-2

2-Hydroxy-3-nitrobenzenecarbohydrazide

Cat. No. B1312698
CAS RN: 945-22-2
M. Wt: 197.15 g/mol
InChI Key: VOIQCDFMTVQLRZ-UHFFFAOYSA-N
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Description

2-Hydroxy-3-nitrobenzenecarbohydrazide is a biochemical compound used for proteomics research . Its molecular formula is C7H7N3O4 and has a molecular weight of 197.15 g/mol .


Synthesis Analysis

The synthesis of hydrazones, which includes 2-Hydroxy-3-nitrobenzenecarbohydrazide, is achieved by combining suitable aldehydes (2,3- or 2,4-dihydroxybenzaldehyde) with four hydrazides (isonicotinic, nicotinic, and 2- or 4-aminobenzoic acid hydrazide) .


Molecular Structure Analysis

The molecular structure of 2-Hydroxy-3-nitrobenzenecarbohydrazide is defined by its molecular formula, C7H7N3O4 .


Physical And Chemical Properties Analysis

2-Hydroxy-3-nitrobenzenecarbohydrazide has a molecular weight of 197.15 g/mol . Other physical and chemical properties are not specified in the search results.

Scientific Research Applications

Electrosynthesis Applications

2-Hydroxy-3-nitrobenzenecarbohydrazide is structurally related to compounds involved in the electrosynthesis of various amine compounds. For example, the electrochemical behavior of 1-ethyl-4-nitro-3-cyanopyrazole, a compound with a nitrobenzene functional group, has been studied extensively. The electroreduction of this compound can yield various amine chlorohydrates, highlighting the reactivity and potential utility of similar compounds in electrosynthetic applications (Mikhal’chenko et al., 2007).

Catalytic Applications

The compound is also closely related to aroylhydrazone Schiff bases, which have been used to synthesize bi- and tri-nuclear Ni(II) complexes. These complexes exhibit significant catalytic activity and are particularly efficient in solvent-free nitroaldol condensation reactions (Sutradhar et al., 2019).

Photoreactive Applications

Compounds with a nitrobenzene moiety, similar to 2-Hydroxy-3-nitrobenzenecarbohydrazide, have shown efficient reactivity under photoreaction conditions. For instance, nitrobenzene and its derivatives have been used in photoreactions with hydrobromic acid to yield tribromoanilines, demonstrating their potential in photochemical synthesis and organic transformations (McIntyre et al., 2004).

Environmental and Analytical Chemistry

Derivatives of nitrobenzene, which are structurally related to 2-Hydroxy-3-nitrobenzenecarbohydrazide, have been studied for their environmental impact and analytical detection. For example, studies on substituted nitrobenzene molecules have been conducted to understand their adsorption properties and potential environmental removal by suitable sorbents, leveraging the principles of density-functional theory and the hard–soft acid-base principle (Chatterjee et al., 2003).

properties

IUPAC Name

2-hydroxy-3-nitrobenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O4/c8-9-7(12)4-2-1-3-5(6(4)11)10(13)14/h1-3,11H,8H2,(H,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOIQCDFMTVQLRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])O)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30463689
Record name 2-hydroxy-3-nitrobenzenecarbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30463689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-3-nitrobenzenecarbohydrazide

CAS RN

945-22-2
Record name 2-hydroxy-3-nitrobenzenecarbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30463689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

40 ml of hydrazine hydrate were added to a solution of 30 g (0.15 mol) of methyl 3-nitrosalicylate in 200 ml of anhydrous tetrahydrofuran (THF). After dilution with THF, the resulting suspension was stirrable; it was refluxed for approximately 18 hours. After cooling, the batch was poured onto ice. The aqueous solution was rendered neutral by adding NaOH solution. The crystals which precipitated were filtered off and washed with water. After drying, 27 g (90%) of the title compound were obtained.
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
90%

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